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Aminopeptidase

Enzyme kinetics Specific activity Procurement specification

Aminopeptidase (CAS 9031-94-1, EC 3.4.11.22, synonym: Leucine aminopeptidase IV) is a zinc-dependent metalloexopeptidase belonging to peptidase family M1 (membrane alanyl aminopeptidase family), which catalyzes the hydrolysis of N-terminal amino acid residues from polypeptide chains. The enzyme from Streptomyces griseus is a calcium-activated zinc metalloprotein with broad substrate specificity.

Molecular Formula C74H42F4N2O12S2
Molecular Weight 1291.3 g/mol
CAS No. 9031-94-1
Cat. No. B13392206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopeptidase
CAS9031-94-1
Molecular FormulaC74H42F4N2O12S2
Molecular Weight1291.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C2N=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(C9=C4SC(=N9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C74H42F4N2O12S2/c75-55-25-41-21-45-46(22-42(41)26-56(55)76)62(82)51(61(45)81)31-59-79-67-65(93-59)49-30-54-50(29-53(49)73(67,69(85)89-33-37-13-5-1-6-14-37)70(86)90-34-38-15-7-2-8-16-38)66-68(74(54,71(87)91-35-39-17-9-3-10-18-39)72(88)92-36-40-19-11-4-12-20-40)80-60(94-66)32-52-63(83)47-23-43-27-57(77)58(78)28-44(43)24-48(47)64(52)84/h1-32,61,81H,33-36H2
InChIKeyXSAWDVWPTLJVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aminopeptidase CAS 9031-94-1: Essential Procurement Data and Enzyme Classification for Scientific Selection


Aminopeptidase (CAS 9031-94-1, EC 3.4.11.22, synonym: Leucine aminopeptidase IV) is a zinc-dependent metalloexopeptidase belonging to peptidase family M1 (membrane alanyl aminopeptidase family), which catalyzes the hydrolysis of N-terminal amino acid residues from polypeptide chains [1]. The enzyme from Streptomyces griseus is a calcium-activated zinc metalloprotein with broad substrate specificity [2]. This preparation is widely used in protein sequencing, peptide hydrolysis, and industrial debittering applications .

Aminopeptidase CAS 9031-94-1: Why Generic Substitution Without Source Verification Compromises Experimental Reproducibility


Aminopeptidase preparations sharing the same CAS number (9031-94-1) or broad EC classification exhibit substantial divergence in specific activity, substrate preference, metal ion activation profiles, and thermostability depending on the source organism and purification method [1]. Leucine Aminopeptidase (LAP) and Aminopeptidase M differ in divalent cation requirements and substrate specificities despite several common properties; LAP preferentially hydrolyzes leucine residues while Aminopeptidase M favors alanine substrates [2]. The binding modes of inhibitors toward porcine aminopeptidase N (pAPN) differ significantly from those toward bovine lens leucine aminopeptidase (blLAP) [3]. Consequently, substituting one aminopeptidase preparation for another without verifying source-specific performance parameters can lead to inconsistent hydrolysis kinetics, failed debittering applications, or irreproducible analytical results.

Aminopeptidase CAS 9031-94-1: Quantified Performance Differentiation Against Leading In-Class Comparators


Specific Activity Benchmark: Aminopeptidase I from Streptomyces griseus (A9934) Versus Recombinant Aminopeptidase from Streptomyces canus

Commercially available Aminopeptidase I from Streptomyces griseus (Sigma-Aldrich A9934, CAS 9031-94-1) is standardized to a specific activity of ≥200 units/mg protein . A recombinant aminopeptidase from Streptomyces canus T20 (ScAP), expressed in E. coli, demonstrates a specific activity of 6000 U/mg—approximately 30-fold higher than the commercial benchmark [1].

Enzyme kinetics Specific activity Procurement specification

Thermostability Profile: Streptomyces griseus Aminopeptidase I Versus Hyperthermophilic Aminopeptidase from Aquifex aeolicus

The commercial Aminopeptidase I from S. griseus (CAS 9031-94-1) is typically stored at -20°C and is not characterized for extreme thermostability . In contrast, the leucine aminopeptidase from the hyperthermophilic bacterium Aquifex aeolicus retains 27% of its activity after heating at 115°C for 30 minutes and maintains a pH stability range of 4.0 to 11.0 [1].

Thermostability Industrial biocatalysis Process robustness

Inhibitor Binding Mode Divergence: Porcine Aminopeptidase N (pAPN) Versus Bovine Lens Leucine Aminopeptidase (blLAP)

The binding modes of phenylglycine phosphonic acid analogs toward porcine aminopeptidase N (pAPN) differ significantly from those toward bovine lens leucine aminopeptidase (blLAP) [1]. Molecular modeling reveals that the binding manner of these inhibitors to blLAP and tomato acidic leucine aminopeptidase (tLAPA) are significantly similar to each other but differ from that predicted for pAPN [1].

Inhibitor selectivity Drug target validation Structure-activity relationship

Substrate Preference and Metal Ion Activation: Leucine Aminopeptidase (LAP) Versus Aminopeptidase M

Leucine Aminopeptidase (LAP) and aminopeptidase M exhibit several shared properties but diverge fundamentally in divalent cation requirements and substrate specificities [1]. LAP activity is measured with leucine substrates and the enzyme is activated by Mn²⁺ and Mg²⁺, whereas aminopeptidase M activity is measured with alanine substrates [1]. LAP isolated from bovine lens and porcine kidney is a zinc enzyme activated by heavy metal ions [2].

Substrate specificity Metal ion activation Enzyme assay design

Tumor-Expressed APN Structural and Functional Uniqueness Versus Normal Tissue APN

A comprehensive review provides evidence that tumor-expressed aminopeptidase N (APN/CD13) may be structurally and functionally unique in terms of substrate specificity and enzymatic activity compared to APN expressed in normal tissues [1]. This finding has direct implications for the design and evaluation of APN-targeted anticancer agents [1].

Tumor biology CD13 Therapeutic targeting

Aminopeptidase CAS 9031-94-1: Validated Application Scenarios Based on Quantified Performance Data


Protein Hydrolysate Debittering in Food Processing

Aminopeptidases reduce bitterness in protein hydrolysates by cleaving hydrophobic amino acids (leucine, valine, isoleucine, phenylalanine) from N-terminal positions of bitter peptides [1]. An aminopeptidase from Aspergillus oryzae demonstrated the highest debittering effect on casein hydrolysates among nine commercial enzyme reagents tested [1]. The recombinant ScAP from S. canus T20 achieved a 49.0% reduction in bitter intensity score for rice peptides with 0.048% enzyme loading at 50°C for 6 hours [2]. For industrial debittering applications, enzyme selection should prioritize validated debittering efficacy and favorable thermostability profile [2].

N-Terminal Sequence Determination of Peptides and Proteins

Both Leucine Aminopeptidase (LAP) and aminopeptidase M are commercially available and suitable for complete and partial hydrolysis of peptides for sequence determination, but differ critically in substrate specificities [3]. LAP hydrolyzes N-terminal leucine residues preferentially, whereas aminopeptidase M favors alanine substrates [3]. Sequential Edman degradation or mass spectrometry-based sequencing protocols employing aminopeptidases must match enzyme specificity to the expected N-terminal residue composition of the target peptide.

APN-Targeted Anticancer Drug Discovery and Inhibitor Screening

Aminopeptidase N (APN/CD13) is implicated in tumor angiogenesis, invasion, and metastasis, making it a validated anticancer drug target [4]. APN inhibitors such as bestatin (ubenimex) and tosedostat have been tested as anticancer agents [4]. The binding modes of phenylglycine-derived inhibitors differ significantly between porcine APN (pAPN) and bovine lens LAP (blLAP), underscoring the importance of using APN-specific enzyme preparations for inhibitor screening rather than generic LAP [5]. Researchers should select APN from a source (e.g., porcine kidney microsomal fraction) that most closely approximates the human target.

Recombinant Protein Processing: N-Terminal Methionine Removal

Recombinant proteins produced in E. coli frequently contain an N-terminal methionine residue that may induce immunogenicity or impair biological activity [6]. An aminopeptidase derived from Bacillus licheniformis specifically removes N-terminal methionine residues from recombinant proteins, enabling production of natural-type human growth hormone (HGH) and other therapeutic proteins [6]. Enzyme selection for this application must verify Met-specific aminopeptidase activity, as not all aminopeptidases efficiently cleave N-terminal methionine.

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